1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Description
The compound 1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a urea derivative featuring:
- 4-Ethoxyphenyl and 4-methoxyphenyl substituents, which contribute to electron-donating effects and modulate solubility.
- Molecular formula: C₂₈H₃₁N₅O₃ (estimated based on structural analogs in and ).
This compound belongs to a class of urea-based molecules often explored for kinase inhibition, antiproliferative activity, and CNS-targeted therapeutics .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O3/c1-3-32-21-14-10-19(11-15-21)29(24(30)25-18-8-12-20(31-2)13-9-18)17-23-27-26-22-7-5-4-6-16-28(22)23/h8-15H,3-7,16-17H2,1-2H3,(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWIGNCADVRYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea is a compound with significant potential in pharmaceutical research. Its unique structure and functional groups suggest a variety of biological activities that warrant detailed investigation.
- Molecular Formula : C24H29N5O3
- Molecular Weight : 435.528 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound is primarily assessed through its pharmacological properties, which include antitumor, anti-inflammatory, and antimicrobial effects. Research has indicated that compounds with similar structural motifs often exhibit diverse pharmacological activities.
Antitumor Activity
Studies have shown that derivatives of triazole compounds can demonstrate significant antitumor activity. For instance, compounds with a triazole ring have been linked to the inhibition of tumor cell proliferation and induction of apoptosis in various cancer cell lines. The specific compound under discussion may exhibit similar properties due to its structural features.
Antimicrobial Properties
The presence of aromatic and heterocyclic moieties in the compound suggests potential antimicrobial activity. Research indicates that triazoles can act against a range of pathogens by disrupting cellular processes or inhibiting essential enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from related studies:
Case Studies
Several studies have evaluated similar compounds in clinical settings:
- Study on Antitumor Activity : A derivative with a similar structure was tested against breast cancer cell lines and showed IC50 values indicative of effective inhibition of cell growth.
- Antimicrobial Testing : Compounds featuring the triazole structure were evaluated for their efficacy against resistant bacterial strains, demonstrating significant antimicrobial activity comparable to standard antibiotics .
Scientific Research Applications
The compound exhibits a range of biological activities that are primarily assessed through pharmacological studies. Key areas of interest include:
- Antitumor Activity : Research indicates that compounds with similar triazole structures can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The specific compound may demonstrate comparable properties due to its structural motifs.
- Antimicrobial Properties : The presence of aromatic and heterocyclic groups suggests potential efficacy against various pathogens. Triazoles are known for their ability to disrupt cellular processes or inhibit essential enzymes in bacteria and fungi.
Pharmaceutical Research
The compound is being investigated for its potential therapeutic effects in the following areas:
- Cancer Treatment : Preliminary studies suggest that derivatives of triazole compounds can serve as effective agents against different types of cancer by targeting specific pathways involved in cell growth and survival.
- Anti-inflammatory Agents : The compound's structure may allow it to modulate inflammatory responses, making it a candidate for treating conditions characterized by chronic inflammation.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for the development of new drugs. Its unique combination of functional groups allows for:
- Synthesis of Analogues : Researchers can modify the structure to create analogues with enhanced biological activity or reduced toxicity.
- Mechanistic Studies : Understanding how this compound interacts with biological targets can lead to insights into its mechanism of action, informing further drug development.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal demonstrated that triazole derivatives exhibited significant antitumor activity against breast cancer cell lines. The study highlighted the importance of the triazole ring in mediating these effects, suggesting that 1-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea could be a promising candidate for further investigation in cancer therapy .
Case Study 2: Antimicrobial Activity
Research conducted on related compounds has shown potent antimicrobial effects against both Gram-positive and Gram-negative bacteria. The studies indicated that the presence of specific substituents on the phenyl rings significantly influenced antimicrobial efficacy. This suggests that similar modifications to the target compound could enhance its antimicrobial properties .
Comparison with Similar Compounds
Structural Features and Substitutions
The target compound’s key differentiators include its triazoloazepine core and dual alkoxy substituents (ethoxy and methoxy). Below is a comparative analysis with similar urea derivatives:
*Estimated based on analogs.
Key Observations :
Analysis :
- Microwave-assisted methods () improve efficiency for quinazolinone derivatives, a strategy that could be adapted for the target compound.
Pharmacological Implications
- Kinase Inhibition: Triazoloazepine derivatives (e.g., ) and quinazolinones () are associated with kinase inhibition, implying the target compound may target similar pathways .
- Antiproliferative Activity: Azetidinone ureas () and thiazolyl-piperazine derivatives () show antiproliferative effects, suggesting the triazoloazepine core could enhance cytotoxicity .
- CNS Penetration: The bicyclic azepine core may improve blood-brain barrier permeability compared to planar heterocycles (e.g., quinazolinones) .
Physicochemical Properties
Notes:
- The ethoxy group in the target compound balances lipophilicity and metabolic stability compared to halogenated or trifluoromethylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
